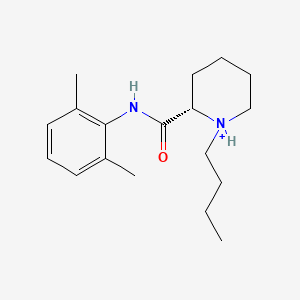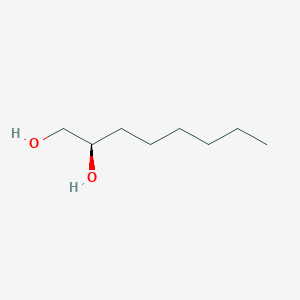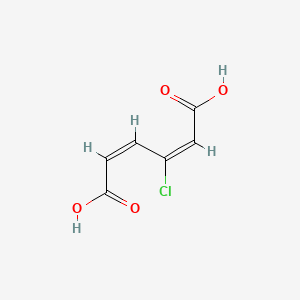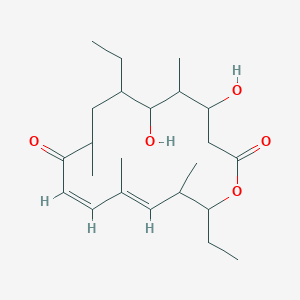
Protylonolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protylonolide is a 16-membered lactone compound derived from the macrolide antibiotic family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Protylonolide involves multiple steps, starting from the precursor compounds. One of the key methods includes the bioconversion of 20-deoxo-20-dihydro-12,13-deepoxy-12,13-dehydrorosaranolide to its final form . This process typically involves the use of specific strains of Micromonospora rosaria, which are engineered to produce the desired compound through a series of enzymatic reactions .
Industrial Production Methods
Industrial production of this compound is achieved through fermentation processes using genetically modified microorganisms. These microorganisms are cultivated under controlled conditions to optimize the yield of the compound. The fermentation broth is then subjected to extraction and purification processes to isolate the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Protylonolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Protylonolide has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other macrolide antibiotics and studying their chemical properties.
Biology: The compound is used in studies related to microbial metabolism and enzyme functions.
Medicine: Research is ongoing to explore its potential as an antibiotic and its effectiveness against various bacterial strains.
Industry: It is used in the production of other valuable compounds through bioconversion processes.
Wirkmechanismus
The mechanism of action of Protylonolide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other macrolide antibiotics, where the compound binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain. The molecular targets include specific ribosomal proteins and RNA sequences that are crucial for bacterial growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosamicin: A closely related macrolide antibiotic with similar structural features.
Tylactone: Another 16-membered lactone with comparable chemical properties.
20-Deoxorosaramicin: A derivative with slight structural modifications.
Uniqueness
Protylonolide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, effectiveness, and spectrum of activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
74758-60-4 |
|---|---|
Molekularformel |
C23H38O5 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(11Z,13E)-7,16-diethyl-4,6-dihydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C23H38O5/c1-7-18-12-15(4)19(24)10-9-14(3)11-16(5)21(8-2)28-22(26)13-20(25)17(6)23(18)27/h9-11,15-18,20-21,23,25,27H,7-8,12-13H2,1-6H3/b10-9-,14-11+ |
InChI-Schlüssel |
YJSXTLYNFBFHAT-TVFNDYRWSA-N |
SMILES |
CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C |
Isomerische SMILES |
CCC1CC(C(=O)/C=C\C(=C\C(C(OC(=O)CC(C(C1O)C)O)CC)C)\C)C |
Kanonische SMILES |
CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C |
Synonyme |
20-deoxo-12,13-desepoxy-12,13-dehydrorosaranolide 20-DSDR protylonolide tylactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


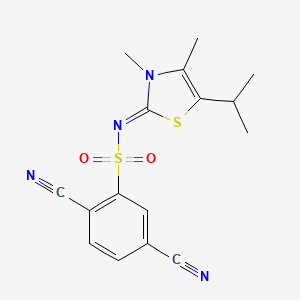
![[(3aR,4S,6Z,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B1234173.png)
![(4aS,6aS,6bR,9R,10S,12aR)-10-[(3R,4S,5S)-4,5-dihydroxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1234175.png)
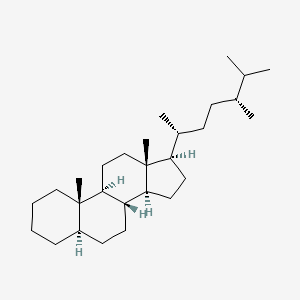
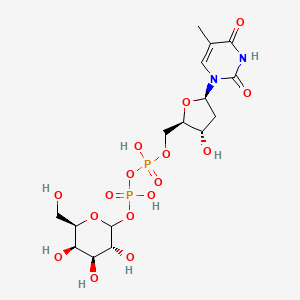
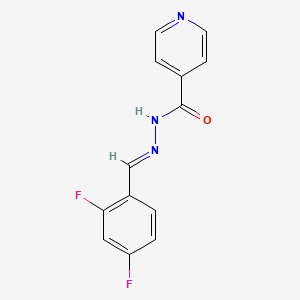
![2-bromo-N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]benzamide](/img/structure/B1234180.png)
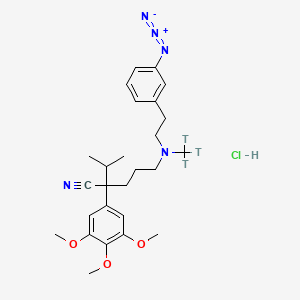
![3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide;dihydrochloride](/img/structure/B1234183.png)
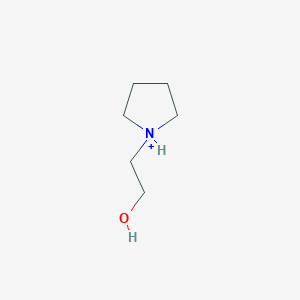
![(1R,2S,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1234187.png)
